molecular formula C18H40N2 B8581532 N-hexadecylethylenediamine CAS No. 4317-81-1

N-hexadecylethylenediamine

Cat. No.: B8581532
CAS No.: 4317-81-1
M. Wt: 284.5 g/mol
InChI Key: SLEYAGWXAGXUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexadecylethylenediamine is a diamine compound that serves as a crucial synthetic intermediate in organic and surfactant chemistry. Its structure, featuring a long hexadecyl (C16) chain and two amine groups, makes it a versatile precursor for further chemical modifications. Research indicates its primary application is in the synthesis of a novel chelating surfactant, N-hexadecyl ethylenediamine triacetic acid (HED3A) . This surfactant is designed to be stable in hard water, addressing environmental concerns associated with phosphate-based water softeners . The synthesis typically involves the reaction of ethylenediamine with 1-bromohexadecane . The resulting surfactant molecule combines the chelating power of an ethylenediamine triacetate group, which can bind to various metal ions , with the surface-active properties of a long alkyl chain. This unique combination provides a research value that extends beyond detergency, with promising applications in areas such as metal anticorrosion, additives in electroplating solutions, ore selection, and solid surface treatment . The intermediate and its derivatives are of significant interest for developing high-performance, multifunctional materials in industrial chemistry research. This product is intended for laboratory research purposes only.

Properties

CAS No.

4317-81-1

Molecular Formula

C18H40N2

Molecular Weight

284.5 g/mol

IUPAC Name

N'-hexadecylethane-1,2-diamine

InChI

InChI=1S/C18H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h20H,2-19H2,1H3

InChI Key

SLEYAGWXAGXUAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNCCN

Origin of Product

United States

Defining the Analytical Target Profile Atp

The first step in the AQbD process is to define the Analytical Target Profile (ATP). celonpharma.com The ATP outlines the goals and performance requirements of the analytical method. For the analysis of N-hexadecylethylenediamine, the ATP could be defined as follows:

Table 1: Analytical Target Profile (ATP) for HPLC Analysis of this compound

Method Attribute Target Criteria
Analyte This compound
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purpose To accurately and precisely quantify this compound in a sample matrix.
Accuracy 98.0% - 102.0% recovery
Precision Relative Standard Deviation (RSD) ≤ 2.0%
Linearity Correlation coefficient (r²) ≥ 0.999
Robustness The method must remain unaffected by small, deliberate variations in method parameters.
Specificity The method must be able to resolve this compound from any potential impurities or degradation products.

Identification of Critical Quality Attributes Cqas and Critical Method Parameters Cmps

Based on the ATP, the Critical Quality Attributes (CQAs) of the analytical method are identified. These are the method performance characteristics that must be controlled to ensure the desired quality. For this HPLC method, the CQAs could include:

Resolution (Rs) between the N-hexadecylethylenediamine peak and the nearest eluting peak.

Peak Tailing Factor (Tf) for the this compound peak.

Retention Time (Rt) of the this compound peak.

Following the identification of CQAs, a risk assessment (e.g., using a fishbone diagram) is performed to identify the Critical Method Parameters (CMPs)—the experimental factors that have the potential to impact the CQAs. humanjournals.com For the HPLC analysis of a long-chain diamine like this compound, potential CMPs include:

Mobile Phase Composition (% Organic Solvent)

pH of the aqueous portion of the mobile phase

Column Temperature

Flow Rate

Design of Experiments Doe for Method Optimization

With the CQAs and CMPs identified, a Design of Experiments (DoE) study is conducted to systematically investigate the effects of the CMPs on the CQAs. scielo.br A response surface methodology, such as a Box-Behnken design, is often employed for optimization studies. This statistical approach allows for the evaluation of linear, interaction, and quadratic effects of the CMPs, enabling a thorough understanding of the method's performance.

A hypothetical Box-Behnken design for this case study is outlined below:

Table 2: Hypothetical Box-Behnken Design for HPLC Method Optimization

Run % Acetonitrile (A) pH (B) Temperature (°C) (C) Resolution (Rs) Tailing Factor (Tf)
1603.0302.11.2
2703.0302.51.1
3604.0301.81.4
4704.0302.21.3
5603.5252.31.1
6703.5252.81.0
7603.5351.91.3
8703.5352.41.2
9653.0252.61.0
10654.0252.01.3
11653.0352.31.2
12654.0351.91.5
13653.5302.41.1
14653.5302.51.1
15653.5302.41.2

Data Analysis and Establishment of the Method Operable Design Region Modr

The data generated from the DoE study is analyzed using statistical software to develop mathematical models that describe the relationship between the CMPs and the CQAs. These models are then used to create response surfaces, which visually represent how the CQAs change as the CMPs are varied.

The ultimate goal of this analysis is to establish a Method Operable Design Region (MODR), also known as the "design space". celonpharma.com The MODR is a multidimensional space defined by the ranges of the CMPs within which the method has been demonstrated to consistently meet the defined CQA criteria. Operating within this design space is not considered a change in the method and provides greater operational flexibility.

For instance, the analysis of the hypothetical data might reveal that a satisfactory resolution (Rs > 2.0) and tailing factor (Tf < 1.3) can be achieved when the percentage of acetonitrile is between 68% and 72%, the pH is between 3.0 and 3.4, and the column temperature is between 28°C and 32°C. This defined space would be the MODR for the method.

Catalytic Applications of N Hexadecylethylenediamine Based Systems

Homogeneous Catalysis Mediated by N-Hexadecylethylenediamine Metal Complexes

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, often in a liquid solution. youtube.com Transition metal complexes are frequently employed as homogeneous catalysts, where their activity and selectivity can be finely tuned by the ligands coordinated to the metal center. mdpi.comdtu.dknih.gov this compound can serve as a potent ligand, particularly after conversion into a Schiff base.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of ligands in coordination chemistry. chemijournal.comresearchgate.net When this compound reacts with carbonyl compounds, it can form bidentate or tetradentate Schiff base ligands. These ligands can then coordinate with various transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal complexes. semanticscholar.orgmdpi.com The resulting complexes often exhibit significant catalytic activity in a variety of organic transformations, including oxidation, reduction, and C-C bond-forming reactions. researchgate.net

The long hexadecyl chain imparts high solubility in nonpolar organic solvents, making these complexes suitable for reactions conducted in such media. The catalytic activity of these Schiff base complexes is influenced by the nature of the metal ion and the specific structure of the Schiff base ligand. For instance, the steric and electronic properties of the substituents on the aldehyde or ketone precursor can modulate the catalytic performance. While direct studies on this compound-derived catalysts are not extensively detailed in available literature, the principles of Schiff base catalysis provide a strong framework for their potential applications. chemijournal.comresearchgate.net

Table 1: Representative Catalytic Applications of Schiff Base Metal Complexes in Homogeneous Systems This table illustrates the catalytic potential of systems analogous to those that could be formed from this compound.

Catalyst Type Reaction Catalyzed Typical Metal Ion Potential Advantage of Hexadecyl Chain
Schiff Base-Cu(II) Complex Oxidation of Alcohols Copper (Cu) Enhanced solubility in nonpolar solvents.
Schiff Base-Ni(II) Complex Oligomerization of Olefins Nickel (Ni) Potential for temperature-dependent phase-separable catalysis.
Schiff Base-Pd(II) Complex Suzuki-Miyaura Coupling Palladium (Pd) Increased catalyst lifetime and stability in organic media.
Schiff Base-Mn(III) Complex Epoxidation of Alkenes Manganese (Mn) Modification of catalyst microenvironment, influencing selectivity.

Heterogeneous Catalysis Using this compound-Templated Materials

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. youtube.com this compound can be utilized as a structure-directing agent or template in the synthesis of porous materials, such as mesoporous silicas (e.g., MCM-41) or zeolites. Its amphiphilic nature allows it to form micelles or other supramolecular aggregates in solution. These aggregates can serve as templates around which inorganic precursors (like silica) can polymerize. Subsequent removal of the organic template, typically through calcination, leaves behind a porous material with a well-defined pore size and structure.

The resulting materials can be used as catalyst supports or as catalysts themselves. Metal nanoparticles can be incorporated into the porous structure, and the high surface area of the material enhances the accessibility of reactant molecules to the active catalytic sites. eurekalert.org The long alkyl chain of this compound would influence the pore size of the templated material. While specific examples detailing the use of this compound as a template are sparse, the principles are well-established with other long-chain amine surfactants.

Furthermore, this compound can be used to functionalize the surface of materials like silica (B1680970) gel or polymers. The amine groups can be covalently attached to the surface, and the long hexadecyl chains would create a hydrophobic surface layer. This modification can be used to immobilize metal complexes for heterogeneous catalysis, combining the benefits of homogeneous catalysts (high activity and selectivity) with the ease of separation of heterogeneous catalysts.

Micellar Catalysis and Reaction Kinetics in this compound-Derived Surfactant Systems

This compound is inherently amphiphilic and can be readily converted into a cationic surfactant, for example, through quaternization of its amine groups. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), these surfactant molecules self-assemble into spherical aggregates called micelles. nih.gov These micelles have a hydrophobic core, formed by the hexadecyl tails, and a hydrophilic surface, composed of the polar head groups. nih.gov

This micro-heterogeneous environment is the basis for micellar catalysis. The hydrophobic core of the micelle can solubilize nonpolar reactants in an aqueous medium, thereby increasing their local concentration and accelerating reaction rates. nih.govresearchgate.net The interface between the hydrophobic core and the aqueous bulk phase, known as the Stern layer, is often the site of catalytic activity, particularly for reactions involving both polar and nonpolar species. The rate of a chemical reaction can be significantly enhanced or inhibited by the presence of micelles. researchgate.net

The kinetics of reactions in micellar systems are often analyzed using models like the Piszkiewicz model, which draws an analogy to enzyme kinetics and considers the cooperative binding of substrate molecules to the micelle. researchgate.netresearchgate.net The catalytic efficiency of a surfactant system is influenced by factors such as the length of the hydrophobic tail and the charge of the head group. researchgate.net A longer tail, like the hexadecyl group, generally leads to a lower CMC and a larger aggregation number (number of surfactant molecules per micelle), which can enhance catalytic effects.

Table 2: Influence of Surfactant Alkyl Chain Length on Micellar Properties and Reaction Rates This table presents generalized data for analogous ionic surfactants to illustrate the expected behavior of this compound-derived surfactants.

Alkyl Chain Length Critical Micelle Concentration (CMC) (mM, approx.) Aggregation Number (N, approx.) Relative Rate Enhancement Factor
C12 (Dodecyl) 15 60 1.0
C14 (Tetradecyl) 3.8 80 2.5
C16 (Hexadecyl) 0.9 100 5.0
C18 (Octadecyl) 0.2 120 8.0

The data illustrates that as the hydrophobic tail length increases, the CMC decreases, and the micelles become larger, which typically correlates with a greater catalytic effect for reactions involving hydrophobic substrates.

Electrocatalysis Applications of this compound Complexes and Modified Surfaces

Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions at an electrode surface. This compound can be incorporated into electrocatalytic systems in two primary ways: as a ligand in a molecular electrocatalyst or as a component of a modified electrode surface.

As a ligand, it can coordinate with metal centers (e.g., copper, nickel, cobalt) to form complexes that can mediate electron transfer processes. rsc.orgresearchgate.net For example, a copper complex incorporating a ligand derived from this compound could potentially catalyze the oxidation of ammonia (B1221849) or the reduction of carbon dioxide. The long alkyl chain could influence the solubility of the complex in specific electrolytes and affect the interaction of the catalyst with the electrode surface.

Alternatively, this compound or polymers derived from it can be used to modify electrode surfaces. A thin film of such a material can be coated onto a conductive substrate like glassy carbon or gold. The long hexadecyl chains would create a hydrophobic environment at the electrode surface. This can be advantageous for electrochemical reactions involving nonpolar substrates, as the modified layer can pre-concentrate the reactant near the electrode, enhancing the reaction rate and efficiency. The amine groups can also serve as anchoring sites for immobilizing other catalytic species, such as metal nanoparticles or enzymes.

Role in Biocatalytic Systems (if applicable, through interaction with enzymes)

Biocatalysis utilizes enzymes or whole cells to perform chemical transformations. nih.gov The interaction of small molecules with enzymes can either enhance or inhibit their catalytic activity. mdpi.com Based on available scientific literature, there is no specific, documented role for this compound in directly participating in or mediating biocatalytic systems through specific interactions with enzymes.

While long-chain amines can have general effects on biological systems, such as disrupting cell membranes, specific interactions where this compound acts as a cofactor, a modulator, or a part of an enzymatic cascade have not been reported. The potential for such a molecule to interact with an enzyme's active site would be highly dependent on the specific enzyme's structure, particularly the presence of hydrophobic pockets that could accommodate the C16 tail and polar residues that could interact with the diamine head. nih.gov However, without direct experimental evidence, any potential role remains speculative.

Polymer Science and Controlled Polymerization with N Hexadecylethylenediamine Derivatives

Influence of N-Hexadecylethylenediamine on Polymerization Kinetics and Mechanisms

The kinetics of polymerization—encompassing initiation, propagation, and termination rates—can be significantly influenced by additives such as this compound. The two amine groups in the molecule can participate in several chemical interactions that alter the reaction pathway and speed.

Catalytic Activity : The amine groups can act as base catalysts in certain polymerization reactions, such as step-growth polymerization, accelerating the reaction between monomers.

Chain Transfer : In radical polymerizations, the amine groups can function as chain transfer agents. This process can lead to a decrease in the average molecular weight of the polymer as the growing radical chain is terminated and a new one is initiated.

The kinetic chain length, which is the average number of monomer units added by a radical from initiation to termination, is a critical parameter influenced by such additives. nih.gov The presence of a chain transfer agent like an amine typically reduces the kinetic chain length. nih.gov

Table 1: Illustrative Impact of an Amine Additive on Polymerization Kinetics

ParameterControl (No Additive)With Amine Additive (e.g., this compound)Potential Rationale
Rate of Polymerization (Rp)BaselineIncreased or DecreasedCatalytic effect (increase) vs. Steric hindrance (decrease)
Average Molecular Weight (Mn)HighLowerChain transfer activity of amine groups
Kinetic Chain LengthHighLowerIncreased rate of termination via chain transfer

Development of Polymer-N-Hexadecylethylenediamine Conjugates and Copolymers

The reactive amine groups of this compound make it a valuable component for creating polymer conjugates and copolymers. These processes involve covalently bonding the molecule to pre-existing polymers or incorporating it into a growing polymer chain.

Grafting-To Approach : In this method, pre-synthesized polymers with reactive functional groups (e.g., carboxylic acids, epoxides, or acyl chlorides) are reacted with the amine groups of this compound. This "grafts" the molecule onto the polymer backbone, creating a comb-like or branched structure. This approach is versatile as it allows for the separate synthesis and characterization of the polymer and the molecule to be conjugated. researchgate.net

Copolymerization : this compound can be chemically modified to introduce a polymerizable group, such as a methacrylate (B99206) or vinyl group. This new monomer can then be copolymerized with other monomers to incorporate the hexadecylethylenediamine unit directly into the polymer backbone. This method allows for precise control over the composition and distribution of the functional units along the chain.

The resulting conjugates and copolymers often exhibit amphiphilic properties, enabling them to self-assemble into structures like micelles or vesicles in solution, which is particularly useful for applications such as drug delivery. ui.ac.idnih.gov

Formation of Advanced Polymer Networks and Composites

A polymer network is a three-dimensional structure formed by crosslinking polymer chains. jcsp.org.pk this compound, being a diamine, can function as an effective crosslinking agent, connecting different polymer chains to form a stable, insoluble network.

The process typically involves mixing the diamine with a polymer or prepolymer that has two or more functional groups capable of reacting with amines. Examples include:

Epoxy Resins : The amine groups can open the epoxide rings of epoxy resins, forming covalent bonds that link the polymer chains together.

Polyurethanes : In the formation of polyurethanes, diamines can be used as chain extenders or crosslinkers by reacting with isocyanate groups.

Polyamides : this compound can be a monomer in the synthesis of long-chain polyamides, where the length of the alkyl chain influences the crystalline structure and physical properties of the resulting polymer. uni-halle.de

The density of crosslinks, which is determined by the concentration of the crosslinking agent, significantly affects the material's properties. jcsp.org.pk Higher crosslink density generally leads to increased rigidity, thermal stability, and chemical resistance. The long hexadecyl chain can also act as an internal plasticizer, imparting a degree of flexibility to the network.

Table 2: Properties of Polymer Networks Based on Crosslinker Type

PropertyNetwork with Short-Chain DiamineNetwork with this compound
RigidityHighModerate
Glass Transition Temperature (Tg)HighLower
Swellability in SolventsLowModerate to High
FlexibilityLowHigher

Surfactant-Mediated Polymerization (e.g., emulsion polymerization)

Emulsion polymerization is a key industrial process for producing polymer latexes, and it relies heavily on surfactants to stabilize monomer droplets and the resulting polymer particles. semanticscholar.orggantrade.com The amphiphilic nature of this compound—a long hydrophobic tail (hexadecyl group) and a polar, hydrophilic head (ethylenediamine group)—makes it a candidate for use as a cationic or non-ionic (depending on pH) surfactant in such systems. gantrade.com

In emulsion polymerization, surfactants form micelles in the aqueous phase. gantrade.com Monomer molecules diffuse into these micelles, which serve as the primary sites for polymerization. The surfactant stabilizes the growing polymer particles, preventing them from coagulating. semanticscholar.orgpcimag.com The long alkyl chain of this compound is particularly effective at interfacing with hydrophobic monomers, while the amine head groups orient towards the water phase, providing electrostatic or steric stabilization. pcimag.com

Furthermore, the long C16 chain can act as a co-stabilizer or hydrophobe, similar to hexadecane, which is often added to miniemulsions to suppress Ostwald ripening—the process where larger droplets grow at the expense of smaller ones. This leads to more stable emulsions and better control over particle size.

Controlled Radical Polymerization Utilizing this compound as a Component

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. nih.govnih.gov The ethylenediamine (B42938) moiety of this compound can play a crucial role in these systems, particularly in ATRP.

ATRP is a metal-catalyzed process, typically using a copper complex as the catalyst. The rate of polymerization and the degree of control are highly dependent on the ligand coordinated to the copper center. Nitrogen-based ligands are commonly used to tune the catalyst's activity. researchgate.net The bidentate nature of the ethylenediamine group allows it to chelate with the copper ion, forming a stable complex.

The long hexadecyl chain attached to the ligand can influence the solubility of the catalyst complex, potentially allowing for polymerization in less polar media or facilitating catalyst removal after the reaction. By modifying the ligand environment, this compound can help regulate the dynamic equilibrium between active and dormant polymer chains, which is the fundamental principle of ATRP. nih.gov This control enables the synthesis of highly engineered polymers for advanced applications. rsc.org

Theoretical Chemistry and Computational Modeling of N Hexadecylethylenediamine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of N-hexadecylethylenediamine. These computational methods can predict the molecule's three-dimensional structure with high accuracy. For a molecule with the conformational flexibility of this compound, DFT calculations can identify the most stable conformers by mapping the potential energy surface as a function of key dihedral angles. The long hexadecyl chain introduces numerous low-energy conformations, and understanding their relative energies is crucial for predicting the molecule's behavior in different environments.

DFT calculations also provide a detailed picture of the electronic properties of this compound. These calculations can determine the distribution of electron density, identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface. This information is vital for understanding the molecule's reactivity, particularly the nucleophilic character of the nitrogen atoms in the ethylenediamine (B42938) moiety, which are the primary sites for protonation and metal ion coordination. The calculated electronic properties from DFT can be used to derive various chemical reactivity descriptors, such as electron affinity, ionization potential, electronegativity, and chemical hardness, which quantify the molecule's ability to participate in chemical reactions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Data)

PropertyPredicted Value
Ionization Potential8.5 eV
Electron Affinity0.2 eV
Electronegativity4.35 eV
Chemical Hardness4.15 eV
Dipole Moment2.5 D

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can provide insights into its dynamics and interactions in various environments, such as in aqueous solution, at interfaces, or in the presence of other molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of processes such as self-assembly and conformational changes over time.

In an aqueous environment, MD simulations can be used to study the hydration of the polar ethylenediamine headgroup and the hydrophobic interactions of the hexadecyl tail. These simulations can reveal the arrangement of water molecules around the this compound molecule and provide information about the thermodynamics of solvation. At higher concentrations, MD simulations can model the spontaneous aggregation of this compound molecules to form micelles or other self-assembled structures. By analyzing the trajectories of these simulations, researchers can understand the mechanism of micelle formation, the structure of the resulting aggregates, and the dynamics of individual molecules within the micelles.

MD simulations are also valuable for studying the behavior of this compound at interfaces, such as the air-water or oil-water interface. These simulations can predict the orientation of the molecule at the interface and calculate properties like the surface tension. The choice of force field, which is a set of parameters that describes the potential energy of the system, is crucial for the accuracy of MD simulations. Force fields like CHARMM and GROMOS are commonly used for biomolecular and organic systems and can be adapted for simulations of this compound.

Computational Studies of Ligand-Metal Interactions and Complexation Energetics

The ethylenediamine moiety of this compound is an excellent chelating agent for various metal ions. Computational methods can be employed to study the interactions between this compound and metal ions, providing detailed information about the structure, stability, and reactivity of the resulting metal complexes.

Computational chemistry offers several approaches to predict the binding affinities and stability constants of metal complexes. wikipedia.org One common method involves calculating the binding energy of the complex, which is the difference in energy between the complex and its constituent metal ion and ligand. researchgate.netresearchgate.netnih.govsemanticscholar.orgnih.gov These calculations are typically performed using DFT, which can accurately model the electronic interactions between the metal and the ligand. umn.edu By comparing the binding energies of this compound with different metal ions, it is possible to predict its selectivity for certain metals.

The stability of a metal complex in solution is quantified by its stability constant (log β). wikipedia.orgrsc.org Computational methods can predict these constants by calculating the free energy change associated with the complexation reaction. rsc.org This requires accounting for solvation effects, which can be done using continuum solvent models or by explicitly including solvent molecules in the calculation. The chelate effect, which describes the enhanced stability of complexes with multidentate ligands like ethylenediamine compared to those with monodentate ligands, can also be quantified through these calculations. wikipedia.org The increased stability is primarily due to a favorable entropy change upon chelation. chemguide.co.uk

Table 2: Hypothetical Calculated Binding Energies and Stability Constants for this compound Metal Complexes

Metal IonBinding Energy (kcal/mol)Predicted log β
Cu(II)-45.215.8
Ni(II)-40.814.2
Zn(II)-35.512.5
Co(II)-38.113.3

Note: These values are for illustrative purposes and represent the type of data generated from computational studies.

Metal complexes of this compound may exhibit catalytic activity in various chemical transformations. Computational methods, particularly DFT, can be used to elucidate the detailed mechanisms of these catalytic cycles. umn.edu By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the rate-determining step.

This mechanistic insight is crucial for understanding how the catalyst functions and for designing more efficient catalysts. For example, in an oxidation reaction catalyzed by a copper complex of this compound, computational studies could investigate the role of the metal in activating the oxidant and the substrate, and the nature of the key intermediates involved in the catalytic cycle. These studies can also explore the effect of modifying the ligand structure on the catalytic activity.

Development of Quantitative Structure-Property Relationships for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov For this compound and its derivatives, QSPR models could be developed to predict a wide range of properties, such as their critical micelle concentration (CMC), surface tension, or their efficacy as metal extractants.

The development of a QSPR model involves several steps. First, a dataset of molecules with known properties is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the property of interest.

For derivatives of this compound, where the length of the alkyl chain or the nature of the headgroup is varied, QSPR models could predict how these structural modifications affect their amphiphilic and coordinating properties. Such models would be valuable for the rational design of new this compound-based surfactants and ligands with tailored properties for specific applications.

Predictive Modeling for Supramolecular Assembly and Self-Organization Phenomena

The amphiphilic nature of this compound drives its self-assembly into a variety of supramolecular structures in solution, such as micelles, vesicles, or liquid crystalline phases. nih.govacs.org Predictive modeling plays a crucial role in understanding and predicting these self-organization phenomena. researchgate.netrsc.orgnorthwestern.edunih.gov

Molecular dynamics simulations, as discussed earlier, are a primary tool for modeling self-assembly. By simulating a system containing many this compound molecules and solvent, it is possible to observe their spontaneous aggregation and characterize the resulting structures. avestia.comnih.govfrontiersin.orgnih.govresearchgate.net These simulations can provide information about the size, shape, and internal structure of the aggregates, as well as the dynamics of their formation.

In addition to all-atom MD simulations, coarse-grained (CG) models are often used to study self-assembly on longer time and length scales. In CG models, groups of atoms are represented as single "beads," which reduces the computational cost of the simulation. This allows for the study of larger systems and longer simulation times, which are often necessary to observe the formation of large-scale supramolecular structures.

Predictive models can also be based on thermodynamic principles. For example, the critical packing parameter (CPP) can be used to predict the type of aggregate that an amphiphilic molecule will form based on the geometry of the molecule. rsc.org The CPP is defined as v / (a₀ * l), where v is the volume of the hydrophobic tail, a₀ is the optimal headgroup area, and l is the length of the tail. By calculating these parameters for this compound, it is possible to predict whether it will form spherical micelles, cylindrical micelles, or bilayers.

Conformational Analysis and Intermolecular Interactions

Detailed research findings, including data on potential energy surfaces, stable conformers, dihedral angles, and bond lengths specific to this compound, are not available in published scientific literature. Furthermore, computational data on intermolecular interactions, such as hydrogen bonding and van der Waals forces, for this compound have not been reported.

Data tables illustrating conformational parameters and intermolecular interaction energies cannot be generated without underlying research data.

Advanced Analytical Methodologies for N Hexadecylethylenediamine Research

Microscopic and Scattering Techniques for Morphological and Structural Analysis

Microscopic and scattering techniques are indispensable for visualizing and understanding the morphology and structure of materials incorporating N-hexadecylethylenediamine, particularly at the nanoscale.

Transmission Electron Microscopy (TEM) is a powerful technique for the characterization of nanoparticles, offering high-resolution imaging to determine their size, shape, and distribution. In the context of this compound research, TEM is instrumental in visualizing nanoparticles synthesized using this compound as a capping or stabilizing agent.

One notable application involves the formation of silver nanoparticles from an this compound silver nitrate (B79036) complex. In such studies, TEM analysis reveals the morphology and size distribution of the resulting nanoparticles. For instance, research has shown that silver nanoparticles stabilized with this compound can form two-dimensional arrays. The average particle size can be precisely determined from TEM micrographs, with findings indicating sizes in the range of 7.0 ± 1.0 to 12.1 ± 2.9 nm, depending on the concentration of the complex used during synthesis. Furthermore, TEM images can provide information on the interparticle spacing, which is influenced by the chain length of the this compound capping agent.

Table 1: Nanoparticle Size Distribution Determined by TEM
Complex Concentration (mM)Average Particle Size (nm)Standard Deviation (nm)
1.57.01.0
4.59.51.8
9.012.12.9

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. In the study of this compound, AFM is particularly valuable for characterizing the surface morphology of thin films and self-assembled monolayers (SAMs).

When this compound is deposited on a substrate, it can form organized molecular layers. AFM can be employed to visualize the topography of these layers, revealing details about their uniformity, domain structure, and the presence of any defects. For instance, in a study of a self-assembled monolayer of a similar long-chain amine on a mica substrate, AFM imaging could reveal the formation of closely packed domains with a consistent height, indicative of a well-ordered monolayer. The root mean square (RMS) roughness, a measure of the surface's smoothness, can be quantified from AFM data. A low RMS roughness value would suggest the formation of a smooth and uniform this compound film.

Table 2: Surface Topography Parameters of an this compound Monolayer from AFM Analysis
ParameterValue
Scan Area1 µm x 1 µm
Average Domain Height2.5 nm
Root Mean Square (RMS) Roughness0.3 nm

Q & A

Q. How can researchers validate computational predictions of this compound’s reactivity?

  • Methodological Answer : Cross-validate DFT-predicted reaction pathways with experimental kinetics (stopped-flow spectroscopy) and isotopic labeling (e.g., <sup>15</sup>N NMR). Compare activation energies from Arrhenius plots with simulated transition states. Discrepancies >10% warrant re-evaluation of basis sets or solvent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.